molecular formula C15H19F2NO4 B6661888 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid

4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid

Cat. No.: B6661888
M. Wt: 315.31 g/mol
InChI Key: JYXQFVKZFGUKFR-UHFFFAOYSA-N
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Description

4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid is a chemical compound that features a morpholine ring substituted with a difluoromethoxyphenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the morpholine derivative with a difluoromethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired substituted morpholine.

    Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the substituted morpholine with a butanoic acid derivative, such as butanoyl chloride, under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The butanoic acid moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[4-(Trifluoromethoxy)phenyl]morpholin-4-yl]butanoic acid
  • 4-[2-[4-(Methoxy)phenyl]morpholin-4-yl]butanoic acid
  • 4-[2-[4-(Fluoromethoxy)phenyl]morpholin-4-yl]butanoic acid

Uniqueness

4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluoromethoxy group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-[4-(difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c16-15(17)22-12-5-3-11(4-6-12)13-10-18(8-9-21-13)7-1-2-14(19)20/h3-6,13,15H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXQFVKZFGUKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCC(=O)O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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